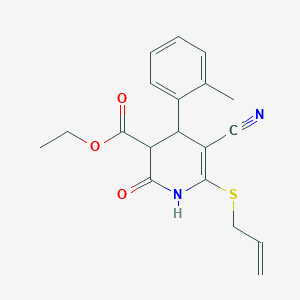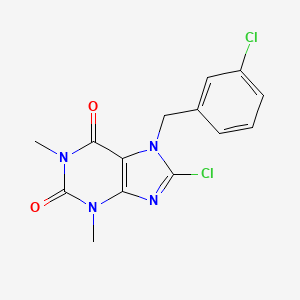![molecular formula C21H25N2O+ B11657089 3-[2-(4-Tert-butylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-1,3-benzodiazol-3-ium](/img/structure/B11657089.png)
3-[2-(4-Tert-butylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-1,3-benzodiazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-Tert-butylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-1,3-benzodiazol-3-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzodiazole core, which is a heterocyclic aromatic organic compound, and is substituted with tert-butylphenyl and oxoethyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Tert-butylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-1,3-benzodiazol-3-ium typically involves multi-step organic reactions. One common method includes the alkylation of 1,2-dimethylbenzimidazole with 4-tert-butylbenzyl chloride under basic conditions to form the intermediate product. This intermediate is then oxidized using an appropriate oxidizing agent, such as potassium permanganate, to introduce the oxoethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of high-purity reactants and catalysts, along with advanced purification techniques, is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Tert-butylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-1,3-benzodiazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethyl group.
Substitution: The benzodiazole core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines .
Scientific Research Applications
3-[2-(4-Tert-butylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-1,3-benzodiazol-3-ium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(4-Tert-butylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-1,3-benzodiazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structural features allow it to bind to specific receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Tert-butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: Known for its use in light-emitting diodes and as a fluorescent molecule.
Bis(2,4-di-tert-butylphenyl)phosphate: Used as an antioxidant in polymer processing.
2,2-Bis(4-hydroxy-3-tert-butylphenyl)propane: Investigated for its potential use in drug development.
Uniqueness
3-[2-(4-Tert-butylphenyl)-2-oxoethyl]-1,2-dimethyl-1H-1,3-benzodiazol-3-ium is unique due to its specific combination of substituents, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C21H25N2O+ |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-(2,3-dimethylbenzimidazol-3-ium-1-yl)ethanone |
InChI |
InChI=1S/C21H25N2O/c1-15-22(5)18-8-6-7-9-19(18)23(15)14-20(24)16-10-12-17(13-11-16)21(2,3)4/h6-13H,14H2,1-5H3/q+1 |
InChI Key |
JSHKKSGQFCBUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-oxo-2-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl thiocyanate](/img/structure/B11657013.png)
![Ethyl 5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11657017.png)

![Methyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-5-methylthiophene-3-carboxylate](/img/structure/B11657023.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11657033.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11657053.png)
![(5E)-1-(4-methoxyphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-4,6-dione](/img/structure/B11657056.png)
![2-[benzyl(methyl)amino]-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11657058.png)
![Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B11657060.png)
![(5Z)-5-({1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11657075.png)
![1-(Adamantan-1-YL)-3-[(E)-[(1H-indol-3-YL)methylidene]amino]urea](/img/structure/B11657092.png)
![2-[(E)-2-(1H-indol-3-yl)ethenyl]-6-iodo-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11657097.png)
